

# Pharmacokinetic & Pharmacodynamic Profile of Codeine

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## Compound Focus: Codeine

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The tables below summarize the core quantitative data and key pharmacodynamic effects of codeine.

Table 1: Key Pharmacokinetic Parameters of Codeine [1] [2]

Parameter	Description / Value
Absorption	Gastrointestinal absorption; Tmax ~ 1 hour post oral administration. [1] [2]
Bioavailability	High, due to lower first-pass metabolism than morphine. [2]
Protein Binding	7-25%. [1]
Volume of Distribution	3-6 L/kg, indicating extensive tissue distribution. [1] [2]
Metabolism	Hepatic: ~70-80% glucuronidation to Codeine-6-glucuronide (C6G); ~5-10% O-demethylation via CYP2D6 to morphine; ~10% N-demethylation via CYP3A4 to norcodeine. [1] [2]
Route of Elimination	Renal excretion (~90% of dose). [1]
Clearance	Total body clearance: 183 ± 59 ml/min. [1] Renal impairment may decrease clearance. [1]

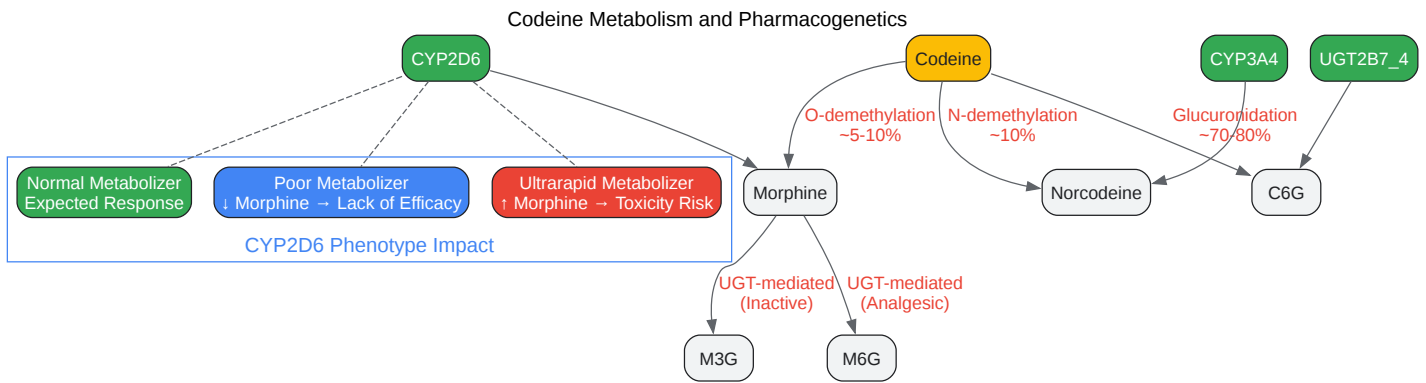
Parameter	Description / Value
Half-Life	Plasma half-life: ~3 hours in healthy subjects. [1] [2] Increased to ~18.7 hours in end-stage renal disease. [3]

Table 2: Primary Pharmacodynamic Effects [1] [2] [4]

Effect	Primary Mechanism & Site of Action
Analgesia	Agonism at $\mu$ -opioid receptors in the midbrain; primary active metabolite is morphine. [2] [4]
Antitussive	Suppression of the cough reflex via agonist effects on opioid receptors in the medulla. [2]
Sedation	Central nervous system depression. [1]
Respiratory Depression	Reduced responsiveness of brainstem respiratory centers to CO <sub>2</sub> . [1]
Gastrointestinal Effects	Reduced motility leading to constipation via local and central mechanisms. [1]

## Metabolic Pathways and Genetic Polymorphisms

The following diagram illustrates codeine's metabolic fate and the impact of pharmacogenetics.



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Codeine's metabolic fate and impact of CYP2D6 genetics. M3G: Morphine-3-glucuronide; M6G: Morphine-6-glucuronide; C6G: Codeine-6-glucuronide.

The metabolism of codeine is crucial to its effects [2] [4]:

- **The Prodrug Mechanism:** Codeine is a prodrug. Its analgesic effect depends primarily on the ~5-10% converted to morphine via the hepatic enzyme **Cytochrome P450 2D6 (CYP2D6)** [2] [4].
- **Impact of Genetic Polymorphism:** The gene for CYP2D6 is highly polymorphic, leading to four main phenotypic populations with critical clinical implications [4].

**Table 3: CYP2D6 Phenotypes and Clinical Dosing Recommendations [4]**

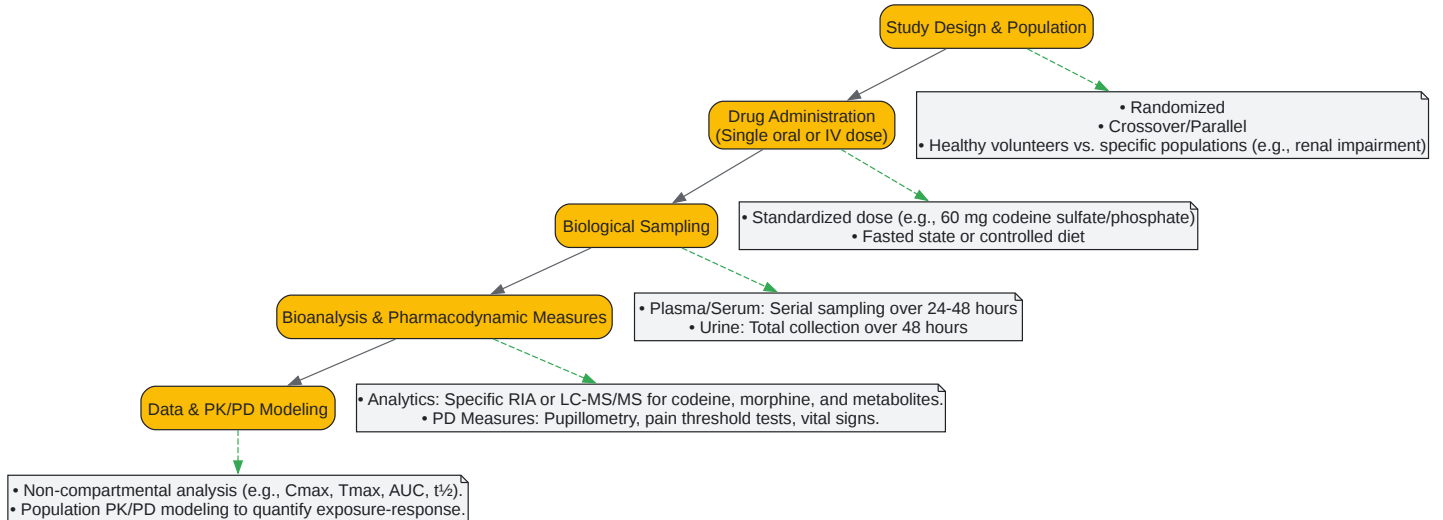
Phenotype	Enzyme Activity	Implications for Codeine Therapy	Clinical Recommendation
<b>Ultrarapid Metabolizer (UM)</b>	Increased	Rapid/complete conversion to morphine. <b>Dangerously high</b>	Avoid codeine. Use an alternative opioid (e.g., morphine, oxycodone). [4]

Phenotype	Enzyme Activity	Implications for Codeine Therapy	Clinical Recommendation
		<b>morphine levels</b> , risk of toxicity even with standard doses. [4]	
<b>Normal Metabolizer (NM)</b>	Normal	Expected morphine formation and analgesic response. [4]	Use standard, label-recommended dosing. [4]
<b>Intermediate Metabolizer (IM)</b>	Reduced	Reduced morphine formation, may lead to inadequate pain relief. [4]	Use standard dosing; if no response, switch to an alternative opioid. [4]
<b>Poor Metabolizer (PM)</b>	Absent	Greatly reduced morphine formation, leading to insufficient analgesia. [4]	Avoid codeine. Use an alternative opioid. [4]

## Key Experimental Protocols

For researchers, here are methodologies for studying codeine's pharmacokinetics and pharmacodynamics, based on classic study designs.

Workflow for a Clinical PK/PD Study of Codeine



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*General workflow for a clinical pharmacokinetic and pharmacodynamic study of codeine.*

## 1. Clinical Study Design for PK/PD in Special Populations [3]

- **Objective:** To compare the pharmacokinetics and pharmacodynamics of codeine in patients with end-stage renal disease (ESRD) on hemodialysis versus healthy volunteers.
- **Methodology:**
  - **Design:** A comparative study, single-dose.
  - **Population:** Two matched cohorts (e.g., n=6 each) of healthy volunteers and ESRD patients.
  - **Dosing:** Administration of a single 60 mg oral dose of codeine sulfate.

- **Sample Collection:**
  - **Plasma:** Serial blood samples collected over 48 hours to determine concentrations of codeine, morphine, and their glucuronide metabolites.
  - **Urine:** Complete collection over 48 hours (where feasible) to measure renal excretion.
- **Bioanalysis:** Use of a sensitive and specific method like **Radioimmunoassay (RIA)** or **LC-MS/MS**.
- **Pharmacodynamics:** Assessment of central effects via **pupillometry** and monitoring of vital signs at time points matching PK sampling.
- **Data Analysis:** Non-compartmental analysis to determine PK parameters ( $C_{max}$ ,  $T_{max}$ , AUC,  $t_{1/2}$ , CL). Statistical comparison (e.g., t-test) of parameters between groups.

## 2. In Vitro and Modeling Approaches [5]

- **Physiologically-Based Pharmacokinetic (PBPK) Modeling:** To investigate transporter-mediated drug-drug interactions (DDIs) at the blood-brain barrier.
  - **Model:** Use an established CNS PBPK model (e.g., LeiCNS-PK3.0).
  - **Simulation:** Simulate morphine brain extracellular fluid exposure after intravenous dosing, both alone and in combination with a panel of P-gp inhibitor drugs.
  - **Inputs:** Incorporate inhibitory constants ( $K_i$ ) and clinical concentrations of the inhibitors.
  - **Output:** The change in morphine brain exposure (AUC) is calculated to evaluate the DDI risk.

## Critical Clinical and Research Considerations

- **Renal Impairment:** Codeine's elimination half-life is significantly prolonged in end-stage renal disease (from ~4 hours to ~19 hours), which may necessitate dosage adjustment in some patients to prevent accumulation and toxicity [3].
- **Drug-Drug Interactions (DDIs):** Codeine is susceptible to pharmacokinetic DDIs [2]:
  - **CYP2D6 Inhibitors** (e.g., bupropion, fluoxetine, paroxetine): Decrease the conversion to morphine, potentially reducing analgesic efficacy.
  - **CYP3A4 Inhibitors** (e.g., macrolide antibiotics, azole antifungals): May shunt more metabolism through the CYP2D6 pathway, increasing morphine levels.
  - **CYP3A4 Inducers** (e.g., rifampin, carbamazepine): Increase norcodeine formation, reducing the amount of codeine available for conversion to morphine.

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## References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Codeine [go.drugbank.com]
2. Codeine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
3. and Pharmacokinetics of pharmacodynamics in end-stage... codeine [pubmed.ncbi.nlm.nih.gov]
4. Codeine Therapy and CYP2D6 Genotype - NCBI - NIH [ncbi.nlm.nih.gov]
5. Top 6 Journal of Pharmacokinetics and Pharmacodynamics papers... [scispace.com]

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